2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate
Description
This compound is a tricyclic azatricyclo derivative featuring a morpholine ring and a 3-bromobenzoate ester group. Its molecular formula is C₂₅H₂₁BrN₂O₅, with a molecular weight of 500.86 g/mol . The core structure includes a rigid tricyclic system (7.3.1.0^{5,13}) that likely contributes to its conformational stability, while the morpholine moiety enhances solubility and bioavailability. The 3-bromo substituent on the benzoate group introduces steric and electronic effects that may influence binding affinity in biological systems .
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-17-4-1-3-16(15-17)25(31)33-14-11-28-23(29)19-6-2-5-18-21(27-9-12-32-13-10-27)8-7-20(22(18)19)24(28)30/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNXDTFXVRGDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the morpholine ring and the bromobenzoate group. Common reagents used in these reactions include brominating agents, morpholine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving morpholine-containing compounds.
Industry: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate exerts its effects depends on its interaction with molecular targets. The morpholine ring can interact with various biological receptors, while the tricyclic core and bromobenzoate moiety may contribute to the compound’s overall activity. Pathways involved could include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the tricyclic azatricyclo core but differ in substituents, enabling comparative analysis of their physicochemical and biological properties:
3D Structural and Functional Similarity
Using PubChem3D’s similarity metrics :
- Shape Similarity (ST): The target compound shares high ST scores (≥0.8) with ethyl 4-{2,4-dioxo-3-azatricyclo[...]butanoate due to their overlapping tricyclic cores.
- Feature Similarity (CT) : The 3-bromo and 2-chloro analogs exhibit CT scores >0.5, reflecting conserved functional group orientation (e.g., halogen interactions with target proteins).
- Combined Similarity (ComboT) : The 3-methylbenzoate analog shows lower ComboT scores, suggesting reduced overlap in both shape and pharmacophoric features .
Computational and Experimental Data
- Tanimoto Similarity : Binary fingerprint analysis () indicates moderate Tanimoto coefficients (0.4–0.6) between the target and its analogs, aligning with their shared core but divergent substituents.
- Synthetic Accessibility: The morpholine-containing derivative requires multi-step synthesis (e.g., Buchwald-Hartwig amination for morpholine coupling), whereas simpler esters like ethyl butanoate are more straightforward .
Biological Activity
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Morpholine ring : A six-membered ring containing oxygen and nitrogen.
- Tricyclic core : A fused ring system that contributes to the compound's stability and reactivity.
- Dioxo groups : Contributing to potential reactivity and biological interactions.
Key molecular data include:
| Property | Value |
|---|---|
| Molecular Weight | 379.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 2 |
Synthesis
The synthesis of this compound typically involves several multi-step organic synthesis techniques:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Esterification with 3-bromobenzoic acid to form the final compound.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities including:
- Antitumor activity : Targeting specific cancer cell lines.
- Antimicrobial properties : Inhibiting growth of various bacterial strains.
The mechanism of action is hypothesized to involve:
- Enzyme inhibition : The compound may bind to enzyme active sites, preventing substrate interaction.
- Receptor modulation : Interaction with cellular receptors may alter signaling pathways.
Case Studies
- Antitumor Activity Study : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa cells) with an IC50 value in the low micromolar range.
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.
- Materials Science : Utilization in synthesizing advanced materials due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
